

# cellular sources and expression of thromboplastin in vivo

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Thromboplastin*

Cat. No.: *B12709170*

[Get Quote](#)

An In-Depth Technical Guide to the Cellular Sources and Expression of **Thromboplastin** (Tissue Factor) In Vivo

## Introduction

**Thromboplastin**, officially known as Tissue Factor (TF) or Coagulation Factor III, is a 47-kDa transmembrane glycoprotein that serves as the primary cellular initiator of the blood coagulation cascade.<sup>[1][2]</sup> Its principal function is to act as a high-affinity receptor for the plasma serine protease Factor VIIa (FVIIa).<sup>[3]</sup> The formation of the TF:FVIIa complex triggers the extrinsic pathway of coagulation, a series of proteolytic events culminating in the generation of thrombin and the formation of a fibrin clot.<sup>[4][5]</sup> This process is essential for hemostasis, the physiological cessation of blood loss from a damaged vessel.<sup>[6]</sup>

Beyond its critical role in hemostasis, TF-dependent signaling pathways are increasingly recognized for their non-coagulant functions, influencing processes such as inflammation, angiogenesis, cell proliferation, and tumor metastasis.<sup>[1][7]</sup> Under normal physiological conditions, TF is expressed by cells that are anatomically segregated from the bloodstream.<sup>[4]</sup> However, aberrant or "inappropriate" expression of TF by cells in direct contact with blood, such as monocytes and endothelial cells, is a key driver of pathological thrombosis in a multitude of diseases, including sepsis, atherosclerosis, and cancer.<sup>[6][8]</sup>

This guide provides a comprehensive overview of the cellular sources of **thromboplastin**, its expression patterns in health and disease, the signaling pathways that regulate its expression, and the key experimental methodologies used for its detection and quantification *in vivo*.

# Cellular Sources of Thromboplastin

**Thromboplastin** expression is tightly regulated, with distinct patterns of constitutive and inducible expression across various cell types.

**2.1 Constitutive Expression** In healthy individuals, TF is constitutively expressed by numerous perivascular cells, forming a "hemostatic envelope" around blood vessels. This selective distribution is a crucial safeguard, ensuring that coagulation is rapidly initiated upon vessel injury, which exposes TF-bearing cells to circulating FVII/FVIIa.<sup>[6]</sup> Cells that constitutively express TF include:

- Fibroblasts in the adventitia of blood vessels
- Epithelial cells
- Astrocytes in the brain
- Myocardial cells
- Cells of the kidney glomeruli and renal tubules

**2.2 Inducible Expression** Several cell types that are normally in direct contact with blood do not express TF under basal conditions but can be induced to do so by various pathological stimuli, such as inflammatory cytokines, bacterial products, and growth factors.<sup>[3][9]</sup>

- **Monocytes and Macrophages:** Monocytes are a major source of blood-borne TF. Inflammatory mediators, particularly bacterial lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF- $\alpha$ ), and interleukin-1 $\beta$  (IL-1 $\beta$ ), are potent inducers of TF expression in these cells.<sup>[3][10]</sup> Within atherosclerotic plaques, macrophage-derived foam cells express high levels of TF, contributing to the thrombogenicity of the plaque.<sup>[8]</sup>
- **Endothelial Cells:** While healthy endothelium presents an anticoagulant surface, it can be induced to express TF in response to inflammatory stimuli.<sup>[9][11]</sup> This switch to a procoagulant phenotype is a critical event in the pathogenesis of sepsis-associated disseminated intravascular coagulation (DIC) and other thrombotic disorders.<sup>[6]</sup>

- **Platelets:** The presence and role of TF in platelets have been debated. However, evidence suggests that a subset of circulating human platelets stores TF intracellularly.[12] Upon activation, this TF can be exposed on the platelet membrane.[11][12] Platelets may also acquire TF by binding to TF-positive microvesicles circulating in the blood.[2]
- **Tumor Cells:** Aberrant TF expression is a hallmark of many solid tumors, including pancreatic, cervical, colon, and non-small cell lung cancer (NSCLC).[13][14] Tumor-derived TF is implicated not only in cancer-associated thrombosis but also in signaling pathways that promote tumor growth, angiogenesis, and metastasis.[6][7]
- **Microvesicles (Microparticles):** Cells can release small membrane-bound vesicles, known as microvesicles, which can carry TF. These circulating TF-positive microvesicles, originating from monocytes, platelets, or tumor cells, are considered a significant contributor to the pool of "blood-borne" TF and may enhance thrombus propagation.[2]

## Thromboplastin Expression in Health and Disease

The location and level of TF expression are critical determinants of its physiological or pathological effects.

### 3.1 Role in Health

- **Hemostasis:** The perivascular distribution of TF is essential for normal hemostasis. Upon vascular injury, the exposure of this TF to blood initiates clotting and prevents excessive blood loss.[6]
- **Embryonic Development:** Targeted deletion of the TF gene in mice results in embryonic lethality due to defects in the yolk sac vasculature, indicating a crucial non-hemostatic, signaling role for TF in vascular development.[3][8]

### 3.2 Role in Disease

Inappropriate expression of TF within the vasculature is a primary driver of life-threatening thrombosis.[8]

- **Sepsis:** During sepsis, systemic inflammation triggers widespread TF expression on monocytes and endothelial cells, leading to disseminated intravascular coagulation (DIC), a condition characterized by widespread microvascular thrombosis and subsequent organ failure.[3][6]

- Atherosclerosis: TF is highly expressed by macrophages and smooth muscle cells within atherosclerotic plaques.[\[8\]](#) Rupture of an atherosclerotic plaque exposes this TF to the blood, triggering the formation of an occlusive thrombus that can lead to acute myocardial infarction or stroke.[\[2\]](#)[\[8\]](#)
- Cancer: The expression of TF by tumor cells is a major contributor to the high incidence of venous thromboembolism (VTE) in cancer patients.[\[2\]](#) Furthermore, TF signaling promotes tumor progression by stimulating angiogenesis and metastasis.[\[6\]](#)[\[7\]](#)
- Viral Infections: Pro-inflammatory effects of TF have been reported in viral infections, including COVID-19, resulting in inflammation and thrombosis.[\[7\]](#)
- Other Pathologies: Elevated levels of blood-borne TF are also observed in various other diseases, including diabetes and sickle cell disease, contributing to their prothrombotic phenotypes.[\[8\]](#)

## Quantitative Data Presentation

The following tables summarize quantitative data on **thromboplastin** expression and activity from various studies.

Table 1: Circulating Tissue Factor (TF) Antigen Levels

| Condition        | Mean Plasma TF Level (pg/mL) | Reference           |
|------------------|------------------------------|---------------------|
| Healthy Subjects | 149 - 172                    | <a href="#">[8]</a> |
| Atherosclerosis  | Increased                    | <a href="#">[8]</a> |
| Sepsis           | Increased                    | <a href="#">[8]</a> |
| Diabetes         | Increased                    | <a href="#">[8]</a> |

| Sickle Cell Disease | Increased |[\[8\]](#) |

Table 2: Tissue Factor (TF) Expression in Solid Tumors

| Cancer Type       | Prevalence <sup>1</sup><br>(%) | Median H-Score <sup>2</sup>    | Predominant Localization | Reference |
|-------------------|--------------------------------|--------------------------------|--------------------------|-----------|
| Pancreatic Cancer | High                           | -                              | Membranous               | [13]      |
| Cervical Cancer   | High                           | 2.86 (mean score) <sup>3</sup> | -                        | [13][14]  |
| Colon Cancer      | High                           | -                              | -                        | [13]      |
| Glioblastoma      | High                           | -                              | Cytoplasmic              | [13]      |
| NSCLC             | High                           | 30                             | -                        | [13]      |
| Breast Cancer     | Low                            | -                              | -                        | [13]      |

<sup>1</sup>Prevalence defined as  $\geq 10\%$  of tumor cells showing TF expression.[13] <sup>2</sup>H-score ranges from 0 to 300, calculated as:  $H\text{-score} = (1 \times \% \text{ cells with low intensity}) + (2 \times \% \text{ cells with medium intensity}) + (3 \times \% \text{ cells with high intensity}).$ [13] <sup>3</sup>Mean immunohistochemistry score in cervical cancer tissues.[14]

Table 3: Kinetic Parameters of Factor VIIa (FVIIa) Binding to Cellular TF

| Cell Type               | Condition                   | Apparent KD (nM)<br>for FVIIa Binding | Reference |
|-------------------------|-----------------------------|---------------------------------------|-----------|
| HUVEC                   | Coagulant Active TF         | 0.054 ± 0.006                         | [15]      |
| THP-1 Monocytes         | Coagulant Active TF         | 0.072 ± 0.043                         | [15]      |
| WI-38 Fibroblasts       | Coagulant Active TF         | 0.124 ± 0.017                         | [15]      |
| MDA-MB-231 Cancer Cells | Coagulant Active TF         | 0.395 ± 0.085                         | [15]      |
| HUVEC                   | Total TF (Active + Cryptic) | 0.106 ± 0.014                         | [15]      |
| THP-1 Monocytes         | Total TF (Active + Cryptic) | 0.839 ± 0.376                         | [15]      |
| WI-38 Fibroblasts       | Total TF (Active + Cryptic) | 1.404 ± 0.406                         | [15]      |

| MDA-MB-231 Cancer Cells | Total TF (Active + Cryptic) | 3.351 ± 0.616 | [15] |

## Regulation of Thromboplastin Expression

TF expression in monocytic and endothelial cells is primarily regulated at the level of gene transcription.[3] Inflammatory stimuli activate intracellular signaling cascades that converge on the TF gene promoter, leading to the assembly of a transcription factor complex.

The two major signaling pathways involved are:

- MAP Kinase Pathways: These pathways lead to the activation of transcription factors belonging to the AP-1 (Fos/Jun) and Egr-1 families.[3]
- NF-κB Pathway: Pro-inflammatory agonists trigger the degradation of the inhibitory protein IκBα, allowing NF-κB heterodimers (primarily c-Rel/p65) to translocate to the nucleus.[10][11]

The induction of TF gene transcription requires the cooperative binding of both AP-1 and NF-κB transcription factors to their respective sites within the TF promoter.[10][11] This multi-protein

complex is essential for initiating robust TF expression in response to inflammatory signals.[\[10\]](#)



[Click to download full resolution via product page](#)

**Caption:** Inflammatory signaling pathway leading to **Thromboplastin (TF)** expression.

## Experimental Protocols

Detecting and quantifying TF *in vivo* requires specific methodologies to analyze its expression in tissues and on circulating cells.

### 6.1 Protocol: Immunohistochemistry (IHC) for TF in Paraffin-Embedded Tissues

This method allows for the visualization of TF protein within the context of tissue architecture.

[\[16\]](#)

Detailed Methodology:

- **Tissue Preparation:**

- Harvest fresh tissue and fix by immersion in 10% neutral buffered formalin for 4-24 hours.  
[\[17\]](#)[\[18\]](#)
  - Dehydrate the tissue through a series of graded ethanol baths (e.g., 70%, 95%, 100%).  
[\[19\]](#)
  - Clear the tissue with xylene and embed in paraffin wax.[\[20\]](#)

- **Sectioning:**

- Cut the paraffin-embedded tissue block into 4-5  $\mu\text{m}$  thick sections using a microtome.[\[20\]](#)
  - Mount the sections on charged microscope slides and dry in an oven.[\[20\]](#)

- **Deparaffinization and Rehydration:**

- Immerse slides in xylene to remove the paraffin.[\[20\]](#)
  - Rehydrate the sections by immersing them in decreasing concentrations of ethanol, followed by a final rinse in distilled water.[\[20\]](#)

- **Antigen Retrieval:**

- To unmask the antigenic epitope, perform heat-induced epitope retrieval (HIER). Steam or boil slides in a retrieval buffer (e.g., 0.01 M sodium citrate, pH 6.0) for 20 minutes.[20]
- Allow slides to cool to room temperature.
- Immunostaining:
  - Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.[16]
  - Block non-specific protein binding by incubating with a protein block solution (e.g., normal serum from the species the secondary antibody was raised in).[16]
  - Incubate the sections with a validated primary antibody specific for TF at a predetermined optimal dilution for 45-60 minutes at room temperature or overnight at 4°C.[17][20]
  - Wash slides with a buffer (e.g., TBS-T).
  - Incubate with a biotinylated secondary antibody that recognizes the primary antibody.[17]
  - Wash, then apply an enzyme conjugate such as Streptavidin-HRP.[19]
- Detection and Visualization:
  - Apply a chromogen substrate (e.g., DAB), which reacts with the enzyme to produce a colored precipitate at the site of the antigen.[19]
  - Counterstain the nuclei with hematoxylin to provide morphological context.[19]
  - Dehydrate the slides, clear with xylene, and mount with a coverslip.
- Analysis:
  - Examine the slides under a bright-field microscope to assess the localization, intensity, and percentage of TF-positive cells.[19]



[Click to download full resolution via product page](#)

**Caption:** Workflow for Immunohistochemical (IHC) detection of **Thromboplastin**.

## 6.2 Protocol: Flow Cytometry for Detecting Cell-Surface and Intracellular TF

This protocol provides a method for quantifying the percentage of TF-positive cells (e.g., platelets, monocytes) in a whole blood sample.[\[12\]](#)[\[21\]](#)

Detailed Methodology:

- Blood Collection:
  - Collect whole blood via venipuncture into tubes containing an appropriate anticoagulant (e.g., sodium citrate) and a coagulation inhibitor like Corn Trypsin Inhibitor (CTI) to prevent pre-analytical activation.[\[12\]](#)[\[22\]](#)
- Sample Preparation (Whole Blood Method):
  - Aliquot 100 µL of whole blood into flow cytometry tubes.
- Cell Staining:
  - For Surface TF: Add a fluorochrome-conjugated primary antibody against TF and antibodies against cell-specific markers (e.g., CD14 for monocytes, CD41 for platelets). Incubate for 15-30 minutes at room temperature in the dark.[\[21\]](#)[\[22\]](#)
  - For Intracellular TF: After surface staining, fix the cells with a fixation buffer (e.g., 2% paraformaldehyde).[\[12\]](#)[\[22\]](#) Following fixation, permeabilize the cell membrane using a permeabilization buffer. Then, add the anti-TF antibody to stain for intracellular TF.[\[12\]](#)[\[21\]](#)
  - Include an isotype-matched control antibody to determine background fluorescence.[\[22\]](#)
- Red Blood Cell (RBC) Lysis:
  - After staining, add an RBC lysis buffer to the whole blood sample and incubate for the recommended time.[\[23\]](#) This step eliminates RBCs, which would otherwise interfere with the analysis.

- Flow Cytometry Analysis:

- Wash the remaining cells with a staining buffer and resuspend in a final volume suitable for analysis.[\[23\]](#)
- Acquire the samples on a flow cytometer.
- First, identify the cell populations of interest (e.g., monocytes, platelets) based on their forward and side scatter characteristics and their expression of specific surface markers. [\[12\]](#)
- Within each cell population gate, quantify the percentage of TF-positive cells and the mean fluorescence intensity (MFI) by comparing the signal to the isotype control.[\[12\]](#)[\[21\]](#)



[Click to download full resolution via product page](#)

**Caption:** Workflow for Flow Cytometric analysis of cellular **Thromboplastin**.

## Conclusion

**Thromboplastin** (Tissue Factor) is the central initiator of hemostasis, but its expression must be rigorously controlled to prevent pathological thrombosis. Its presence on perivascular cells provides an essential defense against bleeding, while its induced expression on monocytes and endothelial cells during inflammatory states drives the thrombotic complications of numerous diseases, from sepsis to atherosclerosis and cancer. Furthermore, the non-hemostatic signaling functions of TF add another layer of complexity, implicating it in tumor progression and angiogenesis. A thorough understanding of the cellular sources, regulatory pathways, and *in vivo* expression patterns of TF is critical for researchers and drug development professionals aiming to devise new strategies to mitigate thrombotic risk and target TF-driven pathologies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Tissue factor signalling modifies the expression and regulation of G1/S checkpoint regulators: Implications during injury and prolonged inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue Factor Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Tissue Factor Expression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tissue factor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. Tissue factor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Tissue Factor In Signaling Pathways of Pathological Conditions and Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. karger.com [karger.com]

- 10. karger.com [karger.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Flow Cytometry Analysis of Tissue Factor Expression in Human Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic study of tissue factor expression in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression of tissue factor in human cervical carcinoma tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of tissue factor expression in various cell model systems: cryptic vs. active - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ptglab.co.jp [ptglab.co.jp]
- 17. IHC - Immunohistochemistry Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 18. sysy.com [sysy.com]
- 19. bosterbio.com [bosterbio.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Flow Cytometry Analysis of Tissue Factor Expression in Human Platelets [jove.com]
- 22. ashpublications.org [ashpublications.org]
- 23. research.pasteur.fr [research.pasteur.fr]
- To cite this document: BenchChem. [cellular sources and expression of thromboplastin in vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12709170#cellular-sources-and-expression-of-thromboplastin-in-vivo]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)